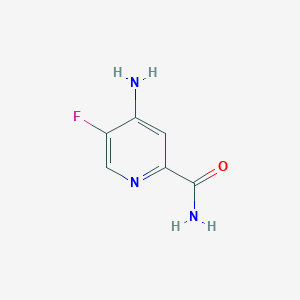

4-Amino-5-fluoropicolinamide

Description

Contextualization within Picolinamide (B142947) Chemistry Research

Picolinamide, a derivative of picolinic acid, and its related structures are a well-established class of compounds in pharmaceutical research. The pyridine (B92270) ring and amide functionality provide a framework that can be readily modified to interact with a variety of biological targets. The introduction of a fluorine atom, as seen in 4-Amino-5-fluoropicolinamide, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This fluorination can significantly influence the compound's electronic properties and its ability to form key interactions within protein binding sites.

The broader family of picolinic acids and their derivatives has been explored for a range of therapeutic applications. For instance, derivatives of 4-aminopicolinic acids have been investigated for their herbicidal properties. This highlights the chemical versatility of the picolinate (B1231196) scaffold and the diverse applications that can be achieved through varied substitutions.

Significance as a Research Scaffold and Chemical Probe

The primary significance of this compound in academic research lies in its role as a core structural motif, or scaffold, for the synthesis of targeted inhibitors. While the compound itself may not be the final active agent, it provides a crucial starting point for the development of more elaborate molecules.

A prominent example of its application is in the creation of pan-PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. Researchers have utilized the 5-fluoropicolinamide (B1323424) moiety as part of a larger molecular structure to develop potent and selective PIM kinase inhibitors. acs.orgnih.gov In one such endeavor, the pyridylamide scaffold, which includes the 5-fluoropicolinamide core, was systematically modified to improve metabolic stability, leading to the identification of a clinical candidate. acs.orgnih.gov

The 4-amino group on the picolinamide ring serves as a key attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships. This systematic modification is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's properties to achieve desired therapeutic effects.

Overview of Current Academic Research Trajectories

Current research involving the this compound scaffold is largely concentrated on the development of kinase inhibitors for oncology. The successful application of this scaffold in generating PIM kinase inhibitors has spurred further investigation into its potential for targeting other kinases and disease pathways.

The synthesis of derivatives built upon the this compound core is a central theme in ongoing research. Synthetic chemists are exploring novel reaction pathways to create libraries of related compounds, which can then be screened for biological activity. This approach allows for the rapid identification of lead compounds with promising therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C6H6FN3O |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

4-amino-5-fluoropyridine-2-carboxamide |

InChI |

InChI=1S/C6H6FN3O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,8,10)(H2,9,11) |

InChI Key |

UGWLIBSUYLPXTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)N)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 5 Fluoropicolinamide Analogs

Established Synthetic Pathways to the Picolinamide (B142947) Scaffold

The construction of the picolinamide backbone is a foundational step in the synthesis of 4-amino-5-fluoropicolinamide analogs. This typically involves the strategic functionalization of a pre-existing pyridine (B92270) ring followed by the formation of an amide bond.

Pyridine Ring Functionalization Strategies

The functionalization of the pyridine ring is a key step in building the picolinamide scaffold. The picolinamide directing group has been extensively utilized in a variety of C(sp²)– and C(sp³)–H functionalization reactions. rsc.org However, derivatization at the pyridine ring itself can be challenging. rsc.org Rhodium(III)-catalyzed C–H activation of electron-deficient aza-heterocycles like pyridine has emerged as a useful method. rsc.org The choice of catalyst, specifically switching between Rh(III) and Rh(I), can lead to divergent heteroaryl/aryl C–H functionalization, allowing for selective targeting of either the pyridine ring or an appended aromatic unit. rsc.orgnih.govrsc.org This catalyst-controlled selectivity enables the construction of diverse molecular scaffolds from the same starting materials. nih.govrsc.org

Challenges in pyridine ring functionalization include the potential for the aminocarbonyl group at the C2 position to form a bidentate coordination with the metal catalyst, which could hinder the catalyst's interaction with the target C–H bond on the pyridine ring. rsc.org Despite these challenges, methods have been developed for the Rh(III)-catalyzed ortho-olefination/annulation of picolinamides. nih.gov

Amide Bond Formation Techniques

The formation of the amide bond is a critical step in synthesizing picolinamides. A common and effective method involves the coupling of a picolinic acid derivative with an appropriate amine. The carboxylic acid is often activated to facilitate the reaction. One widely used technique is the conversion of the picolinic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). This activated intermediate then readily reacts with an amine, such as 2-aminopyridine, to form the desired picolinamide. To minimize side reactions, this process is often carried out at low temperatures, for instance, -15°C in pyridine.

The rotational barrier of the amide bond in picolinamide has been a subject of study, with the most stable conformation being stabilized by an intramolecular hydrogen bond between an amide hydrogen and the pyridine ring nitrogen. researchgate.net

Strategies for Introduction of the Amino and Fluoro Groups

The precise placement of the amino and fluoro substituents on the picolinamide scaffold is crucial for the biological activity of the final compound. This requires highly regioselective synthetic methods.

Regioselective Fluorination Methods

The introduction of fluorine into the pyridine ring can be achieved through various methods. One approach involves a halogen exchange reaction at an early stage of the synthesis. google.com For instance, 4,5,6-trichloropicolinonitrile can be converted to 4,5,6-trifluoropicolinonitrile (B8466917) using a fluoride (B91410) ion source. google.com This early introduction of fluorine avoids the need for direct fluorination of the pyridine ring at a later stage with expensive fluorinating agents. google.comgoogle.com

Direct fluorination of the pyridine ring is also a viable strategy. Electrophilic fluorinating reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, are commonly used. google.comgoogle.comacs.org A recently developed method for 3-selective pyridine fluorination utilizes ring-opened Zincke imine intermediates that undergo regioselective C–F bond formation with such electrophilic fluorinating reagents. acs.orgnih.gov This process is tolerant of a wide array of functional groups and substitution patterns. acs.orgnih.gov Another novel strategy allows for the site-selective introduction of a difluoromethyl group at either the meta- or para-position of the pyridine ring through temporary dearomatization. uni-muenster.de

Hydrodefluorination (HDF) of partially fluorinated pyridines can also be achieved with regioselectivity. A nickel-catalyzed system has been shown to selectively hydrodefluorinate at the 2- and 6-positions of pyridines containing fluorine at other positions. chemrxiv.org

Amination Approaches at Specific Pyridine Positions

The introduction of an amino group at a specific position on the pyridine ring can be accomplished through several established methods. The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, is a classic method for introducing an amino group at the 2-position. wikipedia.orgntu.edu.sg The reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.org The regioselectivity of this reaction can be influenced by steric factors; for example, the amination of 3-phenylpyridine (B14346) occurs at the less sterically hindered C6 position. ntu.edu.sg

Another strategy involves the conversion of pyridine N-oxides into 2-aminopyridines. researchgate.net This can be done in a one-pot fashion using reagents like tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by in situ deprotection. researchgate.net This method generally provides high yields and excellent selectivity for the 2-position over the 4-position. researchgate.net Alternatively, pyridine and diazine phosphonium (B103445) salts can be reacted with sodium azide (B81097) to produce iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups, including amines. nih.gov This method is highly regioselective, typically favoring the 4-position. nih.gov

Design and Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often starts from a multiply halogenated picolinonitrile precursor. For example, the synthesis of 4-amino-5-fluoro-3-halogen-6-(substituted)picolinates can begin with 4,5,6-trichloropicolinonitrile. google.com The synthetic sequence can involve a series of steps including fluorine substitution, amination, halogen substitution, halogenation, nitrile hydrolysis, esterification, and a transition metal-catalyzed coupling reaction to introduce the final substituent at the 6-position. google.com The order of these steps can be varied to achieve the desired product. google.com

A notable example of a complex derivative is N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, a potent pan-PIM kinase inhibitor known as PIM447. nih.govacs.orgebi.ac.ukacs.orgchemicalbook.com The synthesis of this molecule involved a multi-step route to prepare the chiral aminocyclohexyl portion, which was then coupled to the substituted picolinamide core. acs.org

Below is a table summarizing some of the key reagents and their roles in the synthesis of picolinamide derivatives.

| Reagent | Role | Reference |

| Thionyl chloride (SOCl₂) | Carboxylic acid activation | |

| Sodium amide (NaNH₂) | Direct amination (Chichibabin reaction) | wikipedia.org |

| Selectfluor | Electrophilic fluorination | google.comgoogle.comacs.org |

| Tosyl anhydride (Ts₂O) | Activation of pyridine N-oxide for amination | researchgate.net |

| Sodium azide (NaN₃) | Nitrogen source for amination via iminophosphoranes | nih.gov |

| HATU/DIEA | Amide bond formation (coupling reagents) | scirp.org |

| Rhodium catalysts | C-H functionalization of pyridine ring | rsc.orgnih.govrsc.org |

| Nickel catalysts | Hydrodefluorination | chemrxiv.org |

Rational Design Principles for Analogs

The design of analogs based on the this compound scaffold is a meticulous process guided by a deep understanding of the target protein's structure and the desired pharmacological profile. A prominent example of this is the development of pan-PIM kinase inhibitors, where the 5-fluoropicolinamide (B1323424) moiety has been identified as a crucial structural feature for potent inhibition. nih.gov

A key strategy in the rational design of these analogs has been the optimization of metabolic stability without compromising inhibitory potency. For instance, in the development of the clinical candidate PIM447 (N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), a significant modification involved the replacement of a metabolically labile piperidine (B6355638) ring with a more stable cyclohexyl ring. acs.org This strategic substitution was driven by the observation that the parent compound underwent metabolism at the piperidine ring. The design hypothesis was that a cyclohexyl ring would be less prone to metabolic degradation while maintaining the necessary spatial orientation of the crucial amino group for target engagement.

Structure-activity relationship (SAR) studies have further elucidated the importance of specific functional groups for optimal activity. It was determined that the pyridyl nitrogen within the diaminopyridine ring and the primary amino group on the alicyclic ring are critical for maintaining high potency against PIM kinases. acs.org These findings underscore the importance of a data-driven approach, where iterative cycles of design, synthesis, and biological evaluation inform the subsequent generation of improved analogs.

The following table presents a selection of research findings that illustrate the impact of structural modifications on the inhibitory activity of this compound analogs against PIM kinases.

| Compound ID | Core Modification | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Rationale for Modification |

| Compound A | Aminopiperidine | <1 | 5 | <1 | Initial lead scaffold |

| Compound B | Aminocyclohexyl | 2 | 10 | 2 | Improve metabolic stability |

| PIM447 | Methyl-aminocyclohexyl | <1 | 3 | <1 | Optimize potency and stability |

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the vast chemical space around the this compound core and to systematically probe structure-activity relationships, combinatorial and parallel synthesis techniques have been invaluable. These high-throughput methodologies enable the rapid generation of large, diverse libraries of related compounds from a common set of building blocks.

Parallel synthesis, in particular, has been effectively employed to create focused libraries of picolinamide derivatives. nih.gov This approach involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels, allowing for the systematic variation of specific substituents. For example, a library of 4-aminoquinoline (B48711) analogs, a related heterocyclic scaffold, was efficiently generated using a parallel synthesis approach where a common amine intermediate was reacted with a diverse set of aldehydes. nih.gov This strategy allows for the rapid exploration of the impact of different side chains on biological activity.

While specific, large-scale combinatorial syntheses of this compound libraries are not extensively detailed in the public literature, the principles of such approaches are readily applicable. A typical combinatorial strategy would involve the use of a solid-phase resin to which the picolinamide core is attached. This resin-bound intermediate can then be treated with a variety of building blocks in a spatially separated or "split-and-pool" fashion to generate a large library of analogs. Subsequent cleavage from the resin and purification would yield the final compounds for high-throughput screening.

The synthesis of a focused library of aminocyclohexyl and aminopiperidine analogs of this compound, as described in the development of PIM447, exemplifies a systematic, albeit not fully automated, approach to library generation for SAR studies. acs.org In this case, a series of analogs with variations in the alicyclic ring and its substituents were prepared to systematically evaluate the impact of these changes on PIM kinase inhibition and metabolic stability. This methodical approach, while not on the massive scale of some combinatorial libraries, is a powerful tool for lead optimization.

The general workflow for a parallel synthesis approach to generate a library of this compound analogs could involve the following steps:

Scaffold Preparation: Synthesis of a key intermediate, such as 4-amino-5-fluoro-6-(substituted)picolinic acid.

Amide Coupling: Parallel coupling of the picolinic acid intermediate with a library of diverse amines using automated liquid handlers and reaction blocks.

Purification: High-throughput purification of the resulting amide library, often using techniques like preparative HPLC-MS.

Screening: Biological evaluation of the purified library to identify hits and establish SAR.

These high-throughput synthesis strategies, coupled with rational design principles, are instrumental in accelerating the discovery and development of novel this compound-based therapeutic agents.

Structure Activity Relationship Sar and Mechanistic Studies of 4 Amino 5 Fluoropicolinamide Derivatives

Elucidation of Structure-Activity Relationships

The biological activity of 4-amino-5-fluoropicolinamide derivatives is intricately linked to their chemical structure. Modifications to various parts of the molecule can lead to significant changes in potency and selectivity.

Impact of Substituent Modifications on Biological Activity

A key area of investigation in the SAR of this compound derivatives has been the modification of the substituent at the 4-position of the pyridine (B92270) ring. A notable example is the evolution from an aminopiperidine to an aminocyclohexyl moiety, which led to the development of PIM447, a potent pan-PIM kinase inhibitor. acs.org This strategic substitution was aimed at improving metabolic stability while maintaining potent kinase inhibition. acs.org

The fluorine atom at the 5-position of the picolinamide (B142947) core is another critical feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, affect its biological activity. nih.govmdpi.com In the context of this compound derivatives, this fluorine atom plays a role in the molecule's interaction with the target kinase.

Table 1: Impact of Cyclohexyl vs. Piperidine (B6355638) Substitution on PIM Kinase Inhibition

| Compound | Core Moiety | PIM1 Ki (pM) | PIM2 Ki (pM) | PIM3 Ki (pM) |

|---|---|---|---|---|

| Compound 3 | Aminopiperidine | - | - | - |

| PIM447 (Compound 8) | Aminocyclohexyl | 6 | 18 | 9 |

Data sourced from Burger et al., 2015. acs.org

Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount for its interaction with a biological target. For this compound derivatives, the stereochemistry of the aminocyclohexyl group has been shown to be a critical determinant of biological activity.

The potent pan-PIM kinase inhibitor PIM447 possesses a specific stereochemical configuration: (1R,3S,5S)-3-amino-5-methylcyclohexyl. acs.orgnih.gov This precise arrangement of substituents on the cyclohexyl ring is crucial for optimal binding to the PIM kinases. It is hypothesized that this stereochemistry orients the primary amino group in a way that allows for critical hydrogen bonding interactions with key residues in the kinase's active site, such as Asp128 and the backbone carbonyl of Glu171. acs.org Any deviation from this specific stereoisomeric form would likely result in a significant loss of inhibitory potency due to a suboptimal fit within the binding pocket.

Investigation of Molecular Targets and Biological Mechanisms

Understanding how these compounds interact with their molecular targets at a mechanistic level is crucial for rational drug design and for elucidating their biological effects. For this compound derivatives, the primary targets identified are the PIM family of serine/threonine kinases.

Enzyme Inhibition in Metabolic Pathways

Derivatives of this compound have been investigated as inhibitors of key enzymes involved in distinct metabolic pathways, from amino acid biosynthesis in microorganisms and plants to steroid hormone regulation in mammals.

Amino Acid Biosynthesis Pathways (e.g., DHDPS)

Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine (B10760008) biosynthesis pathway found in bacteria and plants, making it an attractive target for the development of novel antibiotics and herbicides. ebi.ac.uk The enzyme catalyzes the condensation of pyruvate (B1213749) and (S)-aspartate-β-semialdehyde to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid. usask.cawikipedia.org Given that this pathway is absent in animals, inhibitors of DHDPS can offer high selectivity. ebi.ac.uk

The structure of the reaction product, a heterocyclic dicarboxylic acid, bears a resemblance to the picolinic acid scaffold. Research into DHDPS inhibition has explored various substrate and product analogs. For instance, conformationally constrained analogues of diketopimelic acid have been studied as inhibitors of this enzyme. sigmaaldrich.com Furthermore, synthetic mimics of L-lysine, the natural allosteric inhibitor of DHDPS, have been designed to target the enzyme's regulatory sites. usask.ca One such mimic, R,R-bislysine, was found to be a potent submicromolar inhibitor of DHDPS from Campylobacter jejuni. usask.ca Studies involving site-directed mutagenesis have helped identify key amino acid residues in the allosteric binding sites that are critical for feedback inhibition, providing a roadmap for engineering inhibitor sensitivity. usask.canih.gov

Steroid Hormone Metabolism (e.g., 11β-HSD1)

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid activity, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. mdpi.com Overactivity of 11β-HSD1 is linked to metabolic syndrome, type 2 diabetes, and hyperlipidemia, making it a significant therapeutic target. mdpi.comnih.gov

Picolinamide derivatives have emerged as a novel and potent class of 11β-HSD1 inhibitors. nih.govnih.gov Through high-throughput screening and subsequent optimization, researchers have developed picolinamides with high efficacy and metabolic stability. nih.gov Structure-activity relationship studies focused on the 6-substituted picolinamide scaffold led to the discovery of compounds with excellent inhibitory activity in both enzymatic and cellular assays. nih.govnih.gov For example, optimization of a lead compound resulted in an inhibitor that was not only potent and selective but also demonstrated oral availability and efficacy in mouse models, where it reduced blood glucose and improved lipid profiles. nih.gov These findings underscore the potential of the picolinamide core structure for developing drugs targeting metabolic diseases. nih.govnih.gov

Lipid Transfer Protein Modulation (e.g., Sec14p)

Sec14p is a phosphatidylinositol (PtdIns) transfer protein in yeast, essential for maintaining the lipid composition of the Golgi apparatus and supporting vesicular trafficking. nih.gov It functions through a lipid exchange cycle, presenting PtdIns to lipid kinases to generate PtdIns-4-P, a critical signaling lipid. biorxiv.org Small molecule inhibitors (SMIs) targeting Sec14p can arrest this cycle, making it a target for antifungal development. biorxiv.orgnih.gov

Research has identified several distinct chemotypes that inhibit Sec14p activity, including picolinamide and benzamide (B126) derivatives. biorxiv.orgnih.gov These SMIs are thought to function by stabilizing a "closed" conformation of the protein, which prevents the exchange of phospholipids (B1166683) like phosphatidylcholine (PtdCho) and PtdIns. nih.gov Molecular dynamics simulations and structural studies have been employed to understand how these inhibitors bind within the lipid-binding pocket of Sec14p. biorxiv.org This research highlights a mechanism where small molecules, including those with a picolinamide-like structure, can modulate the function of lipid transfer proteins and disrupt essential cellular processes.

Synthetic Auxin Mimicry in Plant Systems

Compounds based on the picolinic acid structure are a well-established class of synthetic auxin herbicides. scielo.brresearchgate.net These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. unl.edunanion.de This leads to an overdose effect, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible plants, particularly broadleaf weeds. pressbooks.pubncsu.edu

The pyridine carboxylic acid class of auxinic herbicides, which includes compounds like picloram (B1677784) and aminopyralid, shares structural features with this compound. scielo.brresearchgate.net The mechanism of action involves binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins. scielo.brresearchgate.net This binding event triggers a signaling cascade that leads to changes in gene expression, resulting in classic auxin toxicity symptoms like epinastic twisting of stems, leaf cupping, and eventual senescence. ncsu.eduresearchgate.net The development of "proauxins," which are cleaved within the plant to release the active auxin mimic, represents a strategy to improve delivery to specific tissues. nih.gov Resistance in weeds can occur through mutations in the target receptor genes or through enhanced metabolic detoxification. nih.gov

Cellular Pathway Modulation in Research Models

In various research models, derivatives of this compound have demonstrated the ability to modulate fundamental cellular pathways, most notably those controlling cell growth and survival.

Impact on Cell Proliferation and Viability

A significant area of research has been the development of this compound derivatives as inhibitors of Proviral Insertion site of Moloney murine leukemia (PIM) kinases. acs.orgnih.gov The PIM kinase family (PIM1, PIM2, and PIM3) consists of serine/threonine kinases that are key regulators of cell survival and proliferation and are frequently overexpressed in hematopoietic and other cancers. acs.org

One extensively studied derivative is N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (also known as PIM447). acs.orgnih.govnovartis.com This compound was developed as a potent and selective pan-PIM kinase inhibitor. acs.org SAR studies revealed that replacing a metabolically labile piperidine ring with a more stable aminocyclohexyl group maintained potent picomolar and nanomolar inhibition across all PIM isoforms while improving pharmacokinetic properties. acs.org PIM447 has been shown to suppress cell proliferation and is currently in clinical trials for hematological malignancies. acs.orgnih.gov

The inhibitory activity of this class of compounds has been quantified in both biochemical and cellular assays, as detailed in the table below.

| Assay Type | Target | IC₅₀ (μM) |

|---|---|---|

| Biochemical Assay | PIM1 | 0.006 |

| Biochemical Assay | PIM2 | <0.003 |

| Biochemical Assay | PIM3 | 0.003 |

| Cellular Assay (KG-1a) | p-S6RP | 0.120 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. The cellular assay measures the phosphorylation of a downstream PIM substrate (S6RP).

Furthermore, the study of picolinamide-based 11β-HSD1 inhibitors has also touched upon effects on cell survival and proliferation, particularly in the context of metabolic disease models. nih.gov

Analysis of Specific Signaling Cascades

The molecular mechanism of action of this compound derivatives has been a subject of intensive investigation, with a primary focus on their interaction with specific intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation. Research has predominantly centered on the ability of these compounds to modulate the activity of serine/threonine kinases, particularly the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.

Inhibition of the PIM Kinase/JAK/STAT Pathway

A significant body of research has identified derivatives of this compound as potent inhibitors of the PIM kinase family, which includes PIM1, PIM2, and PIM3. acs.org These kinases are key downstream effectors of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. acs.org Cytokine signaling through the JAK/STAT pathway leads to the increased transcription of PIM genes, resulting in the translation of constitutively active PIM kinase proteins. acs.org These kinases, in turn, phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis, thereby promoting cell survival and proliferation. acs.org

The dysregulation of the PIM/JAK/STAT pathway is a hallmark of various malignancies, particularly hematological cancers. acs.org Consequently, the development of inhibitors targeting this pathway has been a key strategy in oncology drug discovery.

Structure-Activity Relationship and Kinase Selectivity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of this compound derivatives. A notable example is the development of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide, also known as PIM447. acs.org This compound emerged from efforts to improve the metabolic stability of an earlier aminopiperidinyl lead compound. nih.gov

Biochemical assays have demonstrated that the replacement of the aminopiperidine moiety with an aminocyclohexyl group can retain potent, picomolar to nanomolar inhibition of all PIM isoforms. acs.org While in some matched-pair comparisons the piperidine analogs showed slightly higher potency, the cyclohexyl derivatives exhibited significantly improved metabolic stability. acs.org

The kinase selectivity of these derivatives is a critical aspect of their development. PIM447, for instance, has been profiled against large panels of protein kinases to assess its specificity. In a panel of 68 diverse protein kinases, PIM447 demonstrated significant inhibition only against PIM2 at sub-micromolar concentrations. acs.org While some off-target inhibition was observed for kinases such as GSK3β, PKN1, and PKCτ, the potency was significantly lower, with IC50 values in the micromolar range, representing a greater than 100,000-fold difference compared to its activity against PIM kinases. acs.org Further screening against a panel of 442 kinases confirmed the high selectivity of PIM447. acs.org

The table below summarizes the inhibitory activity of selected this compound derivatives against PIM kinases.

| Compound | PIM1 Kᵢ (nM) | PIM2 Kᵢ (nM) | PIM3 Kᵢ (nM) | KMS11-luc EC₅₀ (µM) |

| N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) | 0.006 | 0.018 | 0.009 | 0.17 |

| Aminopiperidine Analog (Compound 3) | - | - | - | - |

| Aminocyclohexane Analog (Compound 4) | - | - | - | - |

Data sourced from a study on PIM kinase inhibitors. acs.org -: Data not available in the provided source.

Downstream Effects on Cellular Signaling

The inhibition of PIM kinases by this compound derivatives leads to the modulation of downstream signaling events. A key downstream marker used to assess the cellular activity of these compounds is the phosphorylation of the S6 ribosomal protein (pS6RP). acs.org Although not a direct substrate of PIM kinases, the phosphorylation status of S6RP is downstream of PIM-mediated phosphorylation of TSC2 and has been shown to correlate with the in vivo anti-proliferative activity of these inhibitors. acs.org Treatment of cancer cell lines with potent this compound derivatives has been shown to effectively reduce the levels of pS6RP, confirming their on-target activity within the cellular context. acs.org

The table below presents the cellular activity of selected derivatives.

| Compound | Cellular pS6RP Inhibition |

| N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) | Active |

| Aminopiperidine Analog (Compound 3) | Active |

| Aminocyclohexane Analog (Compound 4) | Active |

Data sourced from a study on PIM kinase inhibitors. acs.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. For 4-Amino-5-fluoropicolinamide, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the amino (-NH₂) group, and the protons of the amide (-CONH₂) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atom and the picolinamide (B142947) functional group. Coupling between the adjacent aromatic protons and between the fluorine and the adjacent proton would cause the signals to split into complex patterns (e.g., doublets or doublets of doublets), providing key connectivity information.

¹³C NMR: This method detects the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The pyridine ring would show five signals (one for each carbon), and an additional signal would correspond to the carbonyl carbon of the amide group. The chemical shifts of the carbons would be significantly affected by the attached atoms, particularly the fluorine, nitrogen, and oxygen atoms. The C-F coupling would be observable as a splitting of the signal for the carbon atom bonded to fluorine.

¹⁹F NMR: As fluorine has a spin-½ nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is an extremely sensitive and informative technique for fluorinated compounds. For this compound, a single signal would be expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring. Crucially, this signal would show coupling to the adjacent aromatic proton (H-6) and potentially a smaller long-range coupling to the other aromatic proton (H-3), providing definitive proof of its position on the ring.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between nuclei. A COSY spectrum would show which protons are coupled to each other, confirming the positions of the protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C spectra.

To illustrate, ¹H NMR data for a related compound, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, shows distinct signals for amino and aromatic protons, demonstrating the type of information that would be obtained. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Notes |

| ¹H | |||

| Pyridine H-3 | 7.0 - 8.0 | Doublet (d) | |

| Pyridine H-6 | 7.5 - 8.5 | Doublet of Doublets (dd) | Coupling to H-3 and ¹⁹F |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | Exchangeable with D₂O |

| -CONH₂ | 7.0 - 9.0 | Two Broad Singlets (br s) | Protons may be non-equivalent |

| ¹³C | |||

| Pyridine C-2 | 150 - 160 | Singlet or Doublet | |

| Pyridine C-3 | 115 - 125 | Singlet or Doublet | |

| Pyridine C-4 | 140 - 150 | Singlet or Doublet | |

| Pyridine C-5 | 145 - 155 | Doublet (d) | Large ¹JCF coupling |

| Pyridine C-6 | 130 - 140 | Doublet (d) | Smaller ²JCF coupling |

| -C=O | 160 - 170 | Singlet or Doublet | |

| ¹⁹F | |||

| Pyridine F-5 | -120 to -150 | Doublet of Doublets (dd) | Coupling to H-6 and H-4 |

Note: This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide information about the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, N-H stretching vibrations from the primary amine (-NH₂) and the primary amide (-CONH₂) would appear as distinct peaks in the 3100-3500 cm⁻¹ region. The C=O stretch of the amide group would produce a strong, sharp peak around 1650-1690 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be seen in the 1400-1600 cm⁻¹ region, and the C-F bond would have a characteristic stretching frequency, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations of this compound would likely produce strong signals in a Raman spectrum.

For example, studies on 2-amino-5-chloropyridine (B124133) have shown characteristic N-H stretching bands in both IR and Raman spectra, which are crucial for identifying the amino group. capes.gov.br

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₆H₆FN₃O), providing strong evidence for its identity. The mass spectrum would show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. After separation by LC, the parent ion of the compound is selected and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used for definitive identification, even in complex mixtures. For this compound, characteristic fragmentation would likely involve the loss of ammonia (B1221849) (NH₃), carbon monoxide (CO), or the entire amide group, providing clues to the molecule's structure. This technique is invaluable for confirming the presence of the compound in research samples and for identifying potential metabolites or degradation products.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the pyridine ring and amide carbonyl group constitute a conjugated system. This would result in characteristic absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The position and intensity of these absorptions are sensitive to the solvent and the pH, as protonation of the amino group or pyridine nitrogen would alter the electronic structure of the molecule. While not as structurally informative as NMR or MS, UV-Vis is a simple, robust method for quantitative analysis once a calibration curve is established.

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a compound like this compound, High-Performance Liquid Chromatography is the method of choice.

HPLC is a cornerstone technique for assessing the purity of a compound and for its quantification in various matrices. Developing a robust HPLC method for this compound would involve optimizing several key parameters:

Stationary Phase (Column): A reversed-phase column, such as a C18 or C8, would be the typical starting point. These columns have a non-polar stationary phase, which retains compounds based on their hydrophobicity.

Mobile Phase: A mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. The ratio of these solvents would be adjusted (either in an isocratic or gradient fashion) to achieve a good separation with a reasonable retention time.

Detector: A UV detector, set to one of the compound's absorption maxima (λ_max), would be the most common choice for detection and quantification.

Method Validation: Once developed, the method would be validated according to established guidelines to ensure it is accurate, precise, linear, sensitive (limit of detection and quantification), and robust.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Polar Aromatic Amine

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the amine. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% B to 95% B over 15 minutes | Allows for separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Standard volume for analytical injections. |

| Detection | UV at 260 nm | Wavelength chosen based on the compound's UV absorbance maximum. |

Note: This table provides a typical starting point for method development for a compound like this compound.

Chiral Separation Techniques for Enantiomers

For chiral molecules, the separation and analysis of individual enantiomers are critical, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. While specific enantioselective methods for the parent compound this compound are not detailed in publicly available literature, the separation of analogous chiral amines and amide-containing compounds is well-established, primarily through High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).

These methods are designed to create a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and enabling separation. The choice of CSP and mobile phase is paramount for achieving successful enantioseparation.

Commonly Employed Chiral Stationary Phases:

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate), are among the most versatile and widely used CSPs. nih.gov They can be operated in normal-phase, reversed-phase, or polar organic modes, offering broad applicability. For instance, a Chiralpak® IB® column, which contains cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used under reversed-phase conditions to resolve chiral imidazolines, which also feature amide functionalities. nih.gov

Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are effective chiral selectors for a wide range of compounds, especially polar and ionic molecules like amino acids. nih.gov These CSPs are compatible with aqueous mobile phases, making them suitable for LC-MS applications. nih.gov Studies on aromatic amino acids have utilized vancomycin as a chiral mobile phase additive (CMPA) with an achiral amino column to achieve separation, demonstrating the flexibility of these selectors. mdpi.comnih.gov

Mobile Phase and Derivatization:

The composition of the mobile phase, including the organic modifier (e.g., methanol, acetonitrile, 2-propanol), aqueous component, and additives (e.g., acids, bases, buffers), is optimized to achieve the best resolution. nih.govmdpi.com In some cases, derivatization of the analyte with a chiral or achiral reagent can enhance detectability or improve the separation of enantiomers on a standard column by converting them into diastereomers. nih.gov

The table below summarizes typical HPLC conditions used for the chiral separation of analogous compounds, illustrating the parameters that would be considered for developing a method for a picolinamide derivative.

| Chiral Selector / Column | Analyte Class | Mobile Phase | Detection | Key Finding |

| Chiralpak® IB® | Chiral Imidazolines | Acetonitrile/Methanol, Water, 40mM Ammonium Acetate (pH 7.5) | UV | Reversed-phase conditions successfully resolved 9 out of 10 enantiomeric pairs. nih.gov |

| Chiralpak IA / ID | Antihistamine Drugs | Acetonitrile–water–ammonia solution (90 : 10 : 0.1, v/v/v) | HPLC-MS/MS | Baseline separation was achieved, enabling enantioselective pharmacokinetic studies. mdpi.com |

| Vancomycin (as CMPA) | Aromatic Amino Acids | Phosphate buffer (pH 6.0) / 2-propanol with 1.5 mM Vancomycin | UV | Effective separation of tryptophan and tyrosine enantiomers was demonstrated. mdpi.com |

| Chiralpak IE / Chiralcel OD-H | Chiral Amines | 10-30% 2-propanol in hexane | UV, Fluorescence | Both columns provided baseline separation for the four chiral amines tested. nih.gov |

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is an indispensable tool in drug discovery for visualizing the three-dimensional structure of a ligand bound to its biological target, typically a protein or nucleic acid. acs.org This technique provides atomic-level detail of the binding mode, revealing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern molecular recognition and affinity. acs.org

While a crystal structure for the parent this compound in a complex is not described, detailed crystallographic studies have been performed on its derivatives, particularly potent inhibitors of Proviral Insertion site of Moloney murine leukemia (PIM) kinases, which are targets in oncology research. nih.gov

Case Study: Picolinamide-Based PIM1 Kinase Inhibitors

Research into pan-PIM kinase inhibitors led to the development of N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (also known as PIM447). nih.gov The development process was heavily guided by structural biology. An X-ray crystal structure of a precursor compound (compound 3) in a complex with PIM1 kinase was determined (PDB code: 4N70).

This structural data provided critical insights into the binding mechanism. The analysis revealed that key hydrogen bonds with the protein's hinge region were crucial for potency. Specifically, the amino group and the pyridyl nitrogen of the inhibitor formed a network of three hydrogen bonds with residues in the ATP-binding site of PIM1 kinase.

Key Interactions in the PIM1 Kinase Binding Site:

The primary amino group of the ligand forms hydrogen bonds with the side chain of Asp128 and the backbone carbonyl of Glu171 .

The pyridyl nitrogen atom interacts with the side chain of Lys67 .

These interactions anchor the inhibitor in the active site, and this understanding allowed for a structure-guided design strategy to improve metabolic stability, ultimately leading to the identification of PIM447. The crystallographic data not only confirms the binding mode but also provides a rational basis for further optimization of the picolinamide scaffold to enhance affinity and selectivity.

The table below summarizes the key crystallographic findings for the picolinamide-based PIM1 kinase inhibitor complex.

| Ligand | Target Protein | PDB Code | Key Interacting Residues | Significance of Findings |

| Compound 3 (Picolinamide Precursor) | PIM1 Kinase | 4N70 | Lys67, Asp128, Glu171 | Revealed a hydrogen bonding pattern essential for potency and guided the design of metabolically stable analogs like PIM447. |

Computational Chemistry and in Silico Modeling for 4 Amino 5 Fluoropicolinamide Research

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure. While specific, detailed studies focusing solely on 4-amino-5-fluoropicolinamide are not widely available in published literature, the application of standard quantum chemical methods can be described. These methods are routinely used to characterize molecules with similar functional groups, such as fluorinated pyridines and picolinamides. nih.govnih.gov

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure of molecules. libretexts.org Its application to this compound would allow for the accurate calculation of various molecular properties that are essential for predicting its chemical behavior and reactivity. roaldhoffmann.com DFT studies can determine optimized molecular geometry, vibrational frequencies for comparison with experimental infrared spectra, and the distribution of electron density. nih.govmdpi.com

The molecular electrostatic potential (MEP) map, a product of DFT calculations, is particularly valuable. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. roaldhoffmann.commdpi.com For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the picolinamide (B142947) group and the fluorine atom, indicating these are potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. roaldhoffmann.com

Table 1: Potential Applications of DFT to this compound

| DFT Application | Description | Potential Insights for this compound |

| Geometry Optimization | Calculation of the lowest energy, most stable three-dimensional structure. | Provides precise bond lengths, bond angles, and dihedral angles, forming the basis for all other calculations. |

| Vibrational Analysis | Prediction of infrared (IR) and Raman spectra. | Allows for the assignment of experimental spectral peaks to specific molecular vibrations, confirming the structure. nih.gov |

| MEP Mapping | Visualization of the electrostatic potential on the electron density surface. | Identifies reactive sites, predicting regions involved in non-covalent interactions like hydrogen bonding with a protein target. roaldhoffmann.commdpi.com |

| Reactivity Descriptors | Calculation of parameters like electronegativity, hardness, and softness. | Quantifies the molecule's overall reactivity and stability. nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the basic Hartree-Fock approach by incorporating electron correlation. While computationally more demanding than DFT, MP2 can provide more accurate results for certain properties, such as the energies of non-covalent interactions.

For this compound, MP2 calculations could be employed to refine the understanding of its conformational preferences and intramolecular interactions, such as hydrogen bonding. These calculations are particularly useful for creating benchmarks to validate less computationally expensive methods like DFT. nih.gov

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and reactivity. libretexts.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov For this compound, the HOMO would likely be localized on the electron-rich aminopyridine ring system, while the LUMO might be distributed over the picolinamide portion.

Natural Bond Orbital (NBO) analysis provides further detail by converting the calculated molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonds, providing a detailed picture of the electron delocalization that contributes to the molecule's stability. nih.gov

Table 2: Potential Insights from Molecular Orbital Analysis of this compound

| Analysis Type | Parameter | Significance |

| Frontier Molecular Orbitals | HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. | |

| HOMO-LUMO Gap | A smaller gap correlates with higher chemical reactivity and polarizability. nih.govnih.gov | |

| Natural Bond Orbital | Charge Distribution | Provides a detailed breakdown of atomic charges. |

| Hybridization | Describes the character of atomic orbitals involved in bonding. | |

| Delocalization Energies | Quantifies the stability gained from electron delocalization through hyperconjugative interactions. nih.gov |

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of this compound, molecular docking and dynamics simulations are used to predict and analyze its interactions with biological targets. These methods are instrumental in structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to identifying potential drug candidates. Research into inhibitors for Proviral Integration site for Moloney leukemia virus (PIM) kinases has led to the development of complex molecules containing the 5-fluoropicolinamide (B1323424) scaffold. acs.orgnih.gov

One such clinical candidate, PIM447, incorporates this scaffold. Docking studies and X-ray crystallography of related compounds have revealed how this class of inhibitors binds to the ATP-binding site of PIM-1 kinase. acs.org The picolinamide core orients itself within the active site to facilitate key interactions. The predictions from docking are validated and refined by comparing them to experimental data, such as X-ray crystal structures of the ligand-protein complex. acs.org

Conformational analysis studies how a molecule's energy changes with the rotation of its single bonds. For a flexible molecule, identifying low-energy conformers is crucial for understanding its binding mode. The fluorine atom in this compound can influence conformational preferences through steric and electronic effects. nih.gov

In the context of PIM kinase inhibitors like PIM447, the binding mode is characterized by specific interactions with amino acid residues in the kinase's active site. acs.org The crystal structure of a closely related pan-PIM inhibitor shows that the central amide of the picolinamide moiety makes no direct hydrogen bonds with the protein hinge region, a unique feature for kinase inhibitors. acs.org Instead, the molecule's stability in the binding pocket is achieved through other interactions. For instance, in related inhibitors, hydrogen bonds are often formed with key residues like Lys67, and hydrophobic interactions also play a significant role in stabilizing the complex. researchgate.net Molecular dynamics simulations can further investigate the stability of these binding poses over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Predictive QSAR models are instrumental in the early stages of drug discovery, allowing researchers to estimate the biological activity of novel, unsynthesized compounds. In the context of this compound derivatives, QSAR studies have been employed to analyze and summarize structure-activity relationships. For instance, in a study focused on 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents, the analysis of these relationships was a key component. nih.gov This type of analysis helps in identifying the structural features that are crucial for the desired biological effect.

While specific QSAR models for this compound were not detailed in the provided search results, the general approach involves correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds with their experimentally determined biological activities. The resulting equations can then be used to predict the activity of new analogs, thereby prioritizing synthetic efforts on the most promising candidates.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are other critical in silico methods used to identify and optimize lead compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

In research involving derivatives of this compound, molecular docking studies, a form of virtual screening, have been utilized to understand the binding mechanisms of these compounds with their biological targets. For example, docking studies of a promising 4-(4-aminophenoxy)picolinamide derivative, compound 46, with the c-Met kinase revealed the formation of four key hydrogen bonds. nih.gov This level of detail is crucial for understanding how the molecule interacts with its target protein at the atomic level.

Further computational analysis through molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the energetic contributions of key amino acid residues. In the case of compound 46, these simulations highlighted the major role of specific amino acids in the binding free energy, further validating the binding mode predicted by docking. nih.gov This information is invaluable for the rational design of new derivatives with enhanced binding affinity and, consequently, improved biological activity.

The table below summarizes the key computational findings for a notable derivative.

| Compound | Target | Computational Method | Key Findings |

| Compound 46 | c-Met kinase | Molecular Docking | Formation of four key hydrogen bonds with the target protein. |

| Compound 46 | c-Met kinase | Molecular Dynamics | Key amino acids play a major role in the binding free energy. |

Applications and Advanced Research Directions

Development as Chemical Probes for Biological Research

Chemical probes are indispensable tools in chemical biology and drug discovery for the elucidation of protein function and for validating their therapeutic potential. nih.gov A well-characterized chemical probe should ideally be potent, selective, and have a known mechanism of action, enabling researchers to confidently link its biological effects to the modulation of its intended target.

Target Validation Studies in Cellular Systems

The use of 4-Amino-5-fluoropicolinamide and its derivatives as chemical probes is crucial for target validation in cellular environments. Target validation is the process of confirming that a specific molecular target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect. nih.gov

One key strategy in target validation is the use of a chemical probe in conjunction with genetic methods. For instance, a technique known as resistance analysis during design (RADD) can be employed. This involves identifying less conserved amino acid residues within the binding site of the target protein by aligning it with related proteins. nih.gov Mutating these "variability hot-spots" in the target can confer resistance to the chemical probe. Observing a loss of the compound's cellular effect upon mutation of the target protein provides strong evidence that the compound's activity is mediated through that specific target. nih.gov

Another powerful approach is the use of CRISPR-based technologies. For example, CRISPR suppressor scanning can identify mutations in a target protein that confer resistance to a chemical probe, thereby confirming the on-target activity of the compound. This has been successfully applied to characterize the targets of molecular glue degraders. nih.gov

Phenotypic Screening Strategies for Novel Biological Activities

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, without prior knowledge of the specific molecular target. This approach is valuable for discovering compounds with novel mechanisms of action.

Derivatives of this compound can be included in diverse chemical libraries for phenotypic screening campaigns. For example, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be considered bioisosteres of the purine (B94841) scaffold present in many biologically active molecules, have been screened for a wide range of activities, including anti-inflammatory, analgesic, and cytotoxic effects. mdpi.com The discovery of a desirable phenotype would then initiate target identification and deconvolution studies to understand the compound's mechanism of action.

Lead Optimization Strategies in Academic Drug Discovery Programs

Once a promising hit compound is identified, lead optimization aims to improve its drug-like properties, such as potency, selectivity, and metabolic stability, to generate a clinical candidate.

Scaffold Hopping and Fragment-Based Design

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that maintain the biological activity of a known lead compound but possess a different chemical structure. nih.gov This can lead to compounds with improved properties or novel intellectual property. Fragment-based design, on the other hand, involves screening small, low-molecular-weight compounds (fragments) that bind to a target and then growing or linking them to create a more potent lead. nih.gov

In the context of this compound, scaffold hopping could be employed to replace the picolinamide (B142947) core with other heterocyclic systems while preserving key binding interactions. For instance, the discovery of N-linked aminopiperidine-based inhibitors of mycobacterial DNA gyrase B involved scaffold hopping from known antibacterial leads. nih.gov

Bioisosteric Replacements to Modulate Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This approach is used to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. drughunter.com The strategic use of fluorine and fluorinated groups is a common and powerful bioisosteric replacement strategy. nih.gov

For a molecule like this compound, several bioisosteric replacements could be explored:

Fluorine as a Bioisostere: The fluorine atom itself can act as a bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com This can influence the molecule's conformation, pKa, and metabolic stability.

Amide Bioisosteres: The picolinamide functional group could be replaced with various amide bioisosteres to improve properties like metabolic stability and cell permeability. drughunter.com Examples include sulfonamides and tetrazoles. drughunter.com The trifluoroethylamine group is a classic example of an amide bioisostere. nih.gov

Ring Bioisosteres: The pyridine (B92270) ring could be replaced with other heterocycles, such as thiophenes or other pyridyl isomers, to explore new structure-activity relationships (SAR). Thienopyrimidines, for example, are considered purine bioisosteres. mdpi.com

A notable example of bioisosteric replacement is the development of NMDA receptor antagonists where the α-amino carboxylic acid functionality was replaced with a 3,4-diamino-3-cyclobutene-1,2-dione moiety. nih.gov

Strategies for Enhancing Metabolic Stability in Research Models

Metabolic instability is a common reason for the failure of drug candidates in development. nih.gov Therefore, enhancing metabolic stability is a critical aspect of lead optimization.

Several strategies can be employed to improve the metabolic stability of compounds derived from this compound:

Blocking Metabolic Hotspots: Identifying the primary sites of metabolism in a molecule allows for targeted chemical modifications to block these pathways. This can involve the introduction of atoms or groups, like fluorine, that are less susceptible to metabolic enzymes.

Introduction of Steric Hindrance: Incorporating bulky groups near metabolically labile sites can sterically hinder the approach of metabolic enzymes.

Backbone Modifications: For peptide-based molecules, strategies like N-methylation, incorporation of D-amino acids, or replacing amide bonds with more stable linkages (e.g., sulfonamides) can significantly enhance stability. mdpi.com

Scaffold Modification: As demonstrated in the development of PIM kinase inhibitors, modifying the core scaffold, for instance from an aminopiperidyl to an aminocyclohexyl series, can lead to a significant improvement in metabolic stability. acs.org Similarly, research on quinoline-based PDE5 inhibitors showed that modifications to the quinoline (B57606) core improved microsomal stability. nih.gov

The following table summarizes some research findings on improving metabolic stability:

| Compound/Scaffold | Modification Strategy | Outcome |

| Arginine-derived PAD4 inhibitors | Hydrolysis of haloacetamidine warheads to hydroxyacetamidine | Significantly improved metabolic stability (t1/2 > 60 min vs 18.11 min). nih.gov |

| Quinoline-based PDE5 inhibitors | Substitution on the quinoline core | Increased half-life in human liver microsomes (t1/2 from 28.8 min to 44.6 min). nih.gov |

| PIM kinase inhibitors | Scaffold hop from aminopiperidyl to aminocyclohexyl | Identification of potent inhibitors with high metabolic stability. acs.org |

Novel Applications in Materials Science and Catalysis Research

While the core structure of picolinamide suggests potential for applications in materials science and catalysis, no specific research has been published on this compound for these purposes. The foundational studies required to ascertain its utility in these areas have not yet been reported.

Coordination Chemistry Studies with Metal Ions

There are no available studies on the coordination of this compound with metal ions. The picolinamide scaffold, characterized by a pyridine ring and an amide group, is known to act as a chelating ligand for various metal ions. The presence of an amino group and a fluorine atom on the pyridine ring of this compound would be expected to modulate its electronic properties and, consequently, its coordination behavior. However, without experimental data, any discussion of its specific binding modes, the stability of its metal complexes, or their potential applications remains hypothetical.

Photocatalytic Applications (e.g., Hydrogen Evolution)

No research has been found detailing the use of this compound in photocatalysis. While some studies have explored the use of other picolinamide derivatives to modify photocatalysts for applications like hydrogen evolution, this specific compound has not been investigated in this context. Its potential as a photosensitizer or as a ligand in photocatalytically active metal complexes is unknown.

Emerging Research Areas and Future Perspectives

Given the lack of current research, the entire field of materials science and catalysis applications for this compound represents an emerging research area. Future investigations could explore the synthesis and characterization of its metal complexes to understand their structural and electronic properties. Such fundamental studies would be the first step toward evaluating their potential in catalysis, as luminescent materials, or in the development of new functional materials. Furthermore, its potential role in photocatalytic systems, either as a standalone molecule or as part of a larger assembly, is a completely unexplored avenue that could yield interesting findings.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-fluoropicolinamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin by evaluating existing synthetic pathways (e.g., nucleophilic substitution, fluorination of picolinamide derivatives) using kinetic studies and spectroscopic monitoring (e.g., <sup>19</sup>F NMR). Apply factorial design experiments to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, compare yields under anhydrous vs. protic solvent conditions to identify steric/electronic effects . Statistical tools like ANOVA can isolate critical variables.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, LC-MS) and spectroscopic (FT-IR, <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR) techniques. Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to quantify impurities. For structural confirmation, compare experimental NMR shifts with computational predictions (DFT calculations). Cross-validate with elemental analysis .

| Technique | Key Metrics | Applicability |

|---|---|---|

| HPLC | Retention time, peak area | Purity assessment |

| <sup>19</sup>F NMR | Chemical shift, coupling constants | Fluorine position verification |

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Use dose-response curves (IC50 calculations) to prioritize targets. Ensure reproducibility via triplicate runs .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Apply the PICO framework to structure the investigation:

- Population : Target enzyme (e.g., EGFR kinase).

- Intervention : Compound treatment (dose range).

- Comparison : Wild-type vs. mutant enzymes or known inhibitors.

- Outcome : Binding affinity (SPR, ITC) vs. functional inhibition (kinetic assays).

Use cryo-EM or X-ray crystallography to resolve binding modes. Address contradictions by verifying assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: e.g., purity, particle size).

- Identify Critical Process Parameters (CPPs: e.g., cooling rate, stirring speed).

- Use Partial Least Squares (PLS) regression to model interactions between CPPs and CQAs. Validate with 3 consecutive batches .

Q. How can computational modeling predict this compound’s metabolic stability?

- Methodological Answer : Perform in silico ADMET studies using software like Schrödinger’s QikProp or SwissADME. Input SMILES notation to predict CYP450 metabolism, logP, and bioavailability. Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH). Prioritize metabolites for LC-MS/MS identification .

Methodological Frameworks for Rigorous Inquiry

How to formulate a FINER-compliant research question on this compound’s stability under physiological conditions?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Access to simulated gastric fluid (pH 2.0) and HPLC.

- Interesting : Links stability to oral bioavailability.

- Novel : Compare degradation pathways with non-fluorinated analogs.

- Ethical : Use non-animal models (e.g., Caco-2 cells).

- Relevant : Informs formulation strategies for preclinical testing .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves for IC50 determination. Assess synergy/additivity in combination therapies via Chou-Talalay’s Combination Index. Address outliers with Grubbs’ test. Report 95% confidence intervals .

Data Contradiction and Validation

Q. How to address discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer : Reconcile using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pose flexibility. Check for protonation state errors (Epik, pKa prediction). Validate with isothermal titration calorimetry (ITC) for ΔG/ΔH measurements. Consider off-target effects via kinome-wide profiling .

Q. What protocols ensure reproducibility in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.